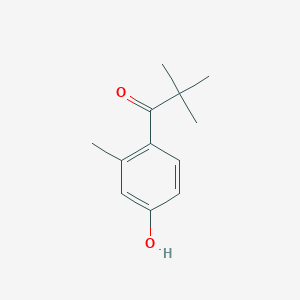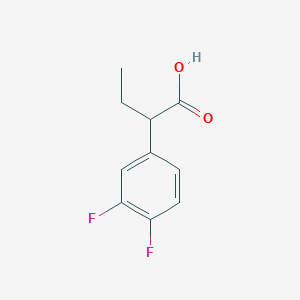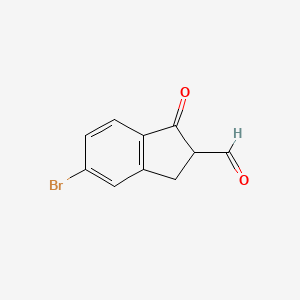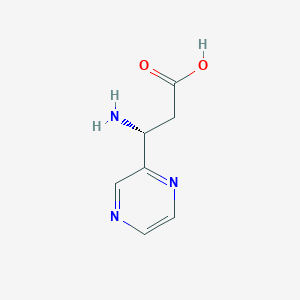
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group at the para position and a methyl group at the ortho position relative to the carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-hydroxy-2-methylacetophenone as a starting material, which undergoes acylation with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1-(4-Oxo-2-methylphenyl)-2,2-dimethylpropan-1-one.
Reduction: 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-ol.
Substitution: 1-(4-Alkoxy-2-methylphenyl)-2,2-dimethylpropan-1-one or 1-(4-Acyl-2-methylphenyl)-2,2-dimethylpropan-1-one.
科学的研究の応用
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-methylacetophenone: Similar structure but lacks the 2,2-dimethylpropanoyl group.
4-Hydroxyacetophenone: Lacks both the methyl group and the 2,2-dimethylpropanoyl group.
2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group instead of a methyl group.
Uniqueness
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of both the hydroxy and 2,2-dimethylpropanoyl groups. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. The steric hindrance provided by the 2,2-dimethylpropanoyl group can influence the compound’s reactivity and interactions with other molecules.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(4-hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,13H,1-4H3 |
InChIキー |
FTLQPCXREIXXFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)






